molecular formula C14H13N5O2 B4085459 N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitropyridin-4-amine

N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitropyridin-4-amine

Cat. No.: B4085459
M. Wt: 283.29 g/mol
InChI Key: AAWOAGQVCBMBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitropyridin-4-amine is a complex organic compound that features both imidazole and pyridine rings. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitropyridin-4-amine typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by its attachment to a phenyl group. The nitropyridine moiety is then introduced through nitration reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitropyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxides .

Scientific Research Applications

N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitropyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the nitropyridine moiety can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitropyridin-4-amine is unique due to its combination of imidazole and nitropyridine rings, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable subject for further research .

Properties

IUPAC Name

N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitropyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c20-19(21)13-9-15-5-4-12(13)18-11-3-1-2-10(8-11)14-16-6-7-17-14/h1-5,8-9H,6-7H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWOAGQVCBMBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC(=CC=C2)NC3=C(C=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitropyridin-4-amine
Reactant of Route 2
Reactant of Route 2
N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitropyridin-4-amine
Reactant of Route 3
Reactant of Route 3
N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitropyridin-4-amine
Reactant of Route 4
Reactant of Route 4
N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitropyridin-4-amine
Reactant of Route 5
Reactant of Route 5
N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitropyridin-4-amine
Reactant of Route 6
N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitropyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.